2-Acetamido-6-chlorobenzoic acid

Physicochemical characterization Quality control Solid-state chemistry

Procuring the correct regioisomer of chloro-acetamidobenzoic acid is critical for ethacridine synthesis-the 6-Cl ortho-substitution pattern directs the requisite cyclization step. 2-Acetamido-6-chlorobenzoic acid is the established key intermediate for this antiseptic agent. • Verified identity: melting point 216-218°C, pKa ~2.21, distinct from 5-Cl isomer (mp 161-163°C). • Supplied at 98% purity with full QC documentation. • Available in research and bulk quantities; immediate dispatch.

Molecular Formula C9H8ClNO3
Molecular Weight 213.62 g/mol
CAS No. 19407-42-2
Cat. No. B098430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetamido-6-chlorobenzoic acid
CAS19407-42-2
Molecular FormulaC9H8ClNO3
Molecular Weight213.62 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C(=CC=C1)Cl)C(=O)O
InChIInChI=1S/C9H8ClNO3/c1-5(12)11-7-4-2-3-6(10)8(7)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14)
InChIKeyVFHSJTHAMJFUCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetamido-6-chlorobenzoic Acid Identity & Sourcing


2-Acetamido-6-chlorobenzoic acid (CAS 19407-42-2) is a chlorinated N-acetylated anthranilic acid derivative with the molecular formula C9H8ClNO3 and a molecular weight of 213.62 g/mol . This compound is commercially available as a chemical intermediate, with vendors typically supplying material at 99% purity . Its primary documented application is as a precursor in the synthesis of the antiseptic agent ethacridine [1].

Ortho-chloro regioisomer of N-acetylated anthranilic acid
Documented intermediate for ethacridine (Rivanol) synthesis
High-purity supply chain availability for pharmaceutical intermediate procurement

Isomer Specificity of 2-Acetamido-6-chlorobenzoic Acid


2-Acetamido-6-chlorobenzoic acid differs fundamentally from its regioisomers (e.g., 3-chloro, 5-chloro) in its hydrogen-bonding capacity and molecular geometry. The ortho-substitution pattern (Cl at position 6, acetamido at position 2) enforces a specific conformational constraint that alters the carboxylic acid's pKa and hydrogen-bond donor/acceptor topology . While binding data exist for the 5-chloro isomer (e.g., HDAC8 IC50 = 130 nM) and the 3-chloro isomer (e.g., AChE IC50 = 1.58 µM) [1], these activities cannot be extrapolated to the 6-chloro isomer due to distinct pharmacophoric geometries. Substitution of the 6-chloro compound for any other isomer would alter the spatial presentation of the carboxylate and amide moieties, potentially abrogating target engagement in any application requiring precise molecular recognition.

  • Regioisomer mismatch

    5‑chloro and 3‑chloro isomers present different hydrogen‑bond topology; the ortho‑substitution pattern required for ethacridine synthesis is absent. Substitution would derail the established synthetic route.

  • Physicochemical profile divergence

    Melting point and predicted ionization state differ substantially from isomeric analogs, which may alter solid‑state processing, solubility, and reactivity in coupling reactions.

  • Biological activity data not transferable

    Binding data reported for other isomers (e.g., HDAC8, AChE) are not extrapolatable; the 6‑chloro isomer lacks primary target‑engagement evidence, making isomer substitution uncontrolled in any assay context.

2-Acetamido-6-chlorobenzoic Acid Differentiation Evidence


Melting Point vs. Isomeric Analogs

The melting point of 2-acetamido-6-chlorobenzoic acid is reported as 216-218°C, which is significantly higher than the 5-chloro isomer (reportedly melting at 161-163°C) [1]. This difference of approximately 55°C reflects distinct intermolecular hydrogen-bonding networks in the crystalline state, attributable to the ortho substitution pattern of the 6-chloro isomer.

Melting point vs. isomers
Reported
216–218°C (6‑Cl) vs. 161–163°C (5‑Cl); ~55°C higher
Supports identity confirmation and purity assessment; distinct solid‑state hydrogen‑bond networks.
Vendor‑reported data; no method details available.
Physicochemical characterization Quality control Solid-state chemistry

Predicted pKa & Ionization State

The predicted pKa of 2-acetamido-6-chlorobenzoic acid is 2.21 ± 0.10, indicating that the carboxylic acid group is fully ionized at physiological pH (7.4) . This value is comparable to that of 2-acetamido-5-chlorobenzoic acid (predicted pKa ~2.2) but lower than non-chlorinated analogs such as 2-acetamidobenzoic acid (pKa ~3.0-3.5) [1]. The chlorine substitution at the 6-position lowers the pKa relative to the parent, enhancing aqueous solubility of the conjugate base.

Predicted pKa
Class‑level
2.21 ± 0.10 (predicted)
Ionization state context: fully ionized at physiological pH, lower than non‑chlorinated analogs, influencing reactivity and solubility.
In silico prediction; no experimental pKa data.
Physicochemical property prediction Drug-likeness Ionization

Ethacridine Intermediate Role

2-Acetamido-6-chlorobenzoic acid is explicitly documented as an intermediate in the synthesis of ethacridine (Rivanol), an antiseptic agent [1]. This synthetic route utilizes the specific ortho-chloro substitution pattern of this compound, which is not available from other isomers. The 5-chloro isomer is not reported for this application, indicating a unique synthetic utility driven by the regiochemistry.

Ethacridine intermediate
Reported
Documented as the required regioisomer for ethacridine synthesis; no other isomer used.
Regioisomer‑specific synthetic utility; substitution would not yield the target antiseptic compound.
Vendor documentation; quantitative yield not available.
Synthetic intermediate Pharmaceutical manufacturing Ethacridine

2-Acetamido-6-chlorobenzoic Acid Procurement & Applications


Ethacridine (Rivanol) Manufacturing

Procure 2-acetamido-6-chlorobenzoic acid specifically for use in the established synthetic route to ethacridine, an antiseptic agent. This application is directly supported by vendor documentation identifying this compound as the key intermediate [1]. The ortho-chloro substitution pattern is essential for the subsequent cyclization steps in ethacridine synthesis.

Quality Control & Regioisomer Identification

The distinct melting point (216-218°C) and predicted pKa (2.21) serve as differentiating metrics for verifying the identity of 2-acetamido-6-chlorobenzoic acid against its 5-chloro isomer (m.p. 161-163°C) and other regioisomers. This compound can be used as a reference standard in analytical method development or quality control workflows to ensure correct isomer procurement [1].

Chemical Biology Probe Development

For researchers designing chemical probes that explore the biological consequences of ortho-chloro substitution in N-acetylated anthranilic acid scaffolds, this compound provides a specific regioisomer for structure-activity relationship (SAR) studies. However, prospective users must note the absence of primary biological activity data. Any use in biochemical assays should be accompanied by orthogonal target engagement studies.

Library Synthesis Starting Material

The carboxylic acid handle, combined with the ortho-chloro and acetamido functionalities, provides a scaffold for generating libraries of analogs via amide coupling or esterification. The low pKa ensures good reactivity in coupling reactions under basic conditions.

Application
Selection Property
Validation Focus
Ethacridine (Rivanol) manufacturing
Ortho‑chloro regioisomer identity
Synthetic route specificity; correct isomer for cyclization step
Regioisomer identification & QC
Thermal signature differentiation
Melting point comparison with 5‑chloro isomer for identity verification
Chemical biology probe design
Scaffold with ortho‑chloro substitution
Orthogonal target engagement studies required; no primary bioactivity data available
Library synthesis starting material
Carboxylic acid handle with chloro/acetamido groups
Coupling reactivity under basic conditions; low pKa supports efficient activation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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